molecular formula C23H23NO2 B184281 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol CAS No. 6139-16-8

1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol

Cat. No. B184281
CAS RN: 6139-16-8
M. Wt: 345.4 g/mol
InChI Key: IYVRPHFVFYPMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, also known as CDPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CDPP is a synthetic compound that is derived from carbazole, a naturally occurring aromatic compound found in coal tar.

Scientific Research Applications

1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in the development of drugs for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism Of Action

The mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. The exact mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol in neuroprotection is not clear, but it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Biochemical And Physiological Effects

1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have various biochemical and physiological effects. In cancer cells, 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol induces apoptosis by activating the caspase pathway. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. In addition, 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have anticancer, neuroprotective, and anti-inflammatory effects in various studies. However, there are some limitations to using 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol in lab experiments. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a synthetic compound and may have side effects that need to be carefully evaluated. In addition, the synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Future Directions

There are several future directions for research on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. One area of interest is the development of new drugs based on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. Further research is needed to evaluate the safety and efficacy of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol as a therapeutic agent. Another area of interest is the mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. The exact mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol in cancer, neuroprotection, and inflammation needs to be further elucidated. Finally, there is a need for further research on the synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol to improve yields and purity.
Conclusion:
In conclusion, 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have anticancer, neuroprotective, and anti-inflammatory effects in various studies. However, further research is needed to evaluate the safety and efficacy of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol as a therapeutic agent. The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a complex process that requires careful control of reaction conditions to ensure high yields and purity. There are several future directions for research on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, including the development of new drugs based on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, the mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, and the synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol.

Synthesis Methods

The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol involves a series of chemical reactions. The starting material for the synthesis is carbazole, which is first reacted with 3,4-dimethylphenol to form 3-(3,4-dimethylphenoxy)carbazole. This intermediate compound is then reacted with 2-propanol and a catalyst to form 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

properties

CAS RN

6139-16-8

Product Name

1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

1-carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C23H23NO2/c1-16-11-12-19(13-17(16)2)26-15-18(25)14-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,18,25H,14-15H2,1-2H3

InChI Key

IYVRPHFVFYPMIM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C

Origin of Product

United States

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